![molecular formula C14H12BrClO2 B1444872 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene CAS No. 1285022-19-6](/img/structure/B1444872.png)
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which confers aromaticity and stability. The bromine and chlorine atoms are likely to be ortho to each other on the benzene ring, based on the name of the compound. The methoxy and phenoxymethyl groups are also attached to the benzene ring .Chemical Reactions Analysis
As an aromatic compound, “4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene” could undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy and phenoxymethyl groups could make the benzene ring more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. As an aromatic compound with halogen substituents, it’s likely to be relatively stable and non-reactive under normal conditions. The presence of the methoxy and phenoxymethyl groups could increase its solubility in organic solvents .Scientific Research Applications
Pharmaceutical Chemistry
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene: is a compound that can be utilized in pharmaceutical chemistry due to its potential as a precursor for synthesizing various pharmacologically active molecules. Its structural components, such as the bromo and chloro substituents, are often found in molecules with antimicrobial and antiproliferative properties . This compound could be used to develop new medications that target resistant strains of bacteria or cancer cells.
Analytical Chemistry
The compound’s distinct infrared (IR) spectral data make it valuable in analytical chemistry. It can serve as a standard for calibrating instruments or as a reference compound in the study of solvent effects on IR spectra, which is crucial for understanding molecular interactions .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLBAPWHXOLIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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